molecular formula C9H11Cl2NO B13048066 (3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL

(3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL

Cat. No.: B13048066
M. Wt: 220.09 g/mol
InChI Key: GDDRJIHKCNSDRF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-ol (CAS 1213651-75-2) is a chiral organic compound with the molecular formula C 9 H 11 Cl 2 NO and a molecular weight of 220.09 . This compound features a propan-1-ol chain linked to a 3,5-dichlorophenyl ring at the 3-position, which is also substituted with an amino group, creating a single defined stereocenter in the (R)-configuration . As a chiral β-amino alcohol derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . Its structure is characteristic of scaffolds used in designing biologically active molecules. Specifically, compounds within this chemical class are frequently explored as key intermediates in the synthesis of potential positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs) . For instance, structurally similar dihydroisoquinoline derivatives have been investigated for their intracellular binding sites on receptors like the dopamine D1 receptor, highlighting the research utility of such chiral synthons . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(3R)-3-amino-3-(3,5-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1

InChI Key

GDDRJIHKCNSDRF-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CCO)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Ketones

This method involves the reaction of a ketone with an amine in the presence of a reducing agent.

Procedure:

  • Starting Material: 3,5-Dichlorophenylacetone.
  • Reagents:
    • Ammonia or an amine source.
    • A reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
  • Reaction Conditions:
    • The reaction is typically conducted in an alcohol solvent like methanol or ethanol.
    • Temperature is controlled at 0–25°C to ensure stereoselectivity.
  • Mechanism:
    • The ketone undergoes nucleophilic attack by the amine to form an imine intermediate.
    • The imine is reduced to the corresponding amine-alcohol derivative.

Advantages:

  • High yield and stereoselectivity when chiral catalysts or auxiliaries are used.
  • Simple workup process.

Challenges:

  • Requires precise control of reaction conditions to avoid over-reduction.

Asymmetric Catalytic Reduction

This method employs chiral catalysts to achieve enantioselective reduction of prochiral precursors.

Procedure:

  • Starting Material: 3,5-Dichlorophenylacetonitrile or related derivatives.
  • Catalyst: Chiral transition metal complexes, such as Ru(II)-BINAP or Rh-based catalysts.
  • Reducing Agent: Hydrogen gas (H2) or hydride donors like formic acid.
  • Reaction Conditions:
    • Conducted under mild pressure (1–5 atm) and temperature (20–50°C).
    • Solvents include dichloromethane or acetonitrile.
  • Mechanism:
    • The catalyst activates the substrate for selective hydrogenation, producing the desired enantiomer.

Advantages:

  • High enantiomeric excess (>99% ee).
  • Suitable for large-scale synthesis.

Challenges:

  • Requires expensive chiral catalysts.
  • Sensitive to impurities in starting materials.

Enzymatic Resolution

Enzymatic methods exploit the selectivity of enzymes to resolve racemic mixtures into pure enantiomers.

Procedure:

  • Starting Material: Racemic 3-Amino-3-(3,5-dichlorophenyl)propan-1-OL.
  • Enzyme: Lipases or transaminases specific for one enantiomer.
  • Reaction Conditions:
    • Aqueous or biphasic solvent systems are used.
    • pH and temperature are optimized for enzyme activity (e.g., pH 7–8, 30–40°C).
  • Mechanism:
    • The enzyme selectively reacts with one enantiomer, leaving the other untouched.

Advantages:

  • Environmentally friendly and mild conditions.
  • High specificity for the desired enantiomer.

Challenges:

  • Requires optimization for each substrate-enzyme pair.
  • Limited scalability compared to chemical methods.

Grignard Reaction Followed by Resolution

This multi-step process involves Grignard reagents and subsequent resolution to isolate the desired enantiomer.

Procedure:

  • Step 1: Formation of Grignard reagent from 3,5-dichlorobromobenzene and magnesium in ether.
  • Step 2: Reaction with ethylene oxide to form a secondary alcohol intermediate.
  • Step 3: Conversion to the amine-alcohol via reductive amination or direct amination using ammonia under pressure.
  • Step 4: Resolution using tartaric acid derivatives or chromatography.

Advantages:

  • Versatile method applicable to various dichlorophenyl derivatives.
  • High purity achievable after resolution.

Challenges:

  • Multi-step process increases complexity and cost.
  • Requires careful handling of Grignard reagents due to reactivity.

Data Summary Table

Method Starting Material Key Reagents/Catalysts Yield (%) Enantiomeric Excess (%) Advantages Challenges
Reductive Amination 3,5-Dichlorophenylacetone NaBH4, Pd/C ~85–95 Moderate (~90%) Simple setup Over-reduction risk
Asymmetric Catalytic Reduction 3,5-Dichlorophenylacetonitrile Ru(II)-BINAP ~90–98 High (>99%) Excellent stereoselectivity Cost of chiral catalysts
Enzymatic Resolution Racemic mixture Lipases ~50 (per step) Very high (>99%) Environmentally friendly Limited scalability
Grignard Reaction + Resolution 3,5-Dichlorobromobenzene Mg, ethylene oxide ~70–80 High (>95%) Versatile Multi-step process

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the amino group or convert the hydroxyl group to a methylene group using reducing agents.

    Substitution: The amino and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, acylating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Applications

The compound has been identified as an effective anticancer agent due to its ability to selectively inhibit LAT1. LAT1 is often overexpressed in tumor cells, facilitating the transport of essential amino acids that promote tumor growth. By inhibiting LAT1, (3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL can potentially suppress tumor growth and enhance the efficacy of other anticancer therapies. The pharmaceutical compositions containing this compound can be formulated for various routes of administration, including intravenous injections, which enhance its bioavailability and therapeutic effectiveness .

Pharmaceutical Formulations

The compound can be incorporated into various pharmaceutical formulations. Its hydrochloride salt form has been shown to possess high purity and excellent solubility, making it suitable for drug formulation processes. The development of stable dosage forms using this compound involves the use of suitable excipients such as binders, lubricants, and disintegrants to optimize its delivery and efficacy .

Mechanism of Action Studies

Research into the mechanism of action of this compound has revealed its interaction with specific biological pathways. As a selective LAT1 inhibitor, it modulates amino acid transport in cells, which is critical for understanding metabolic pathways in cancer cells. This knowledge can lead to the development of targeted therapies that exploit metabolic vulnerabilities in tumors .

Potential in Drug Discovery

The compound serves as a valuable scaffold in drug discovery efforts aimed at developing new therapeutic agents targeting LAT1 or related pathways. Its structural properties allow for modifications that can enhance potency and selectivity against different cancer types .

Case Studies

StudyFocusFindings
Patent WO2020096041A1Anticancer effectsDemonstrated that this compound effectively inhibits LAT1 and suppresses tumor growth .
ACS Omega StudyMechanism explorationInvestigated the binding affinity of this compound to LAT1 and its impact on amino acid transport in cancer cells .
Formulation ResearchPharmaceutical applicationsDeveloped stable formulations using this compound with various excipients to enhance solubility and delivery .

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituent types (Cl, CF₃, CH₃), positions (3,5- vs. 3,4-dichloro), and stereochemistry. These differences impact molecular weight, lipophilicity (logP), and electronic properties.

Compound Name CAS Number Molecular Formula Molecular Weight XLogP³ Substituents
(3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL* Not provided C₉H₁₀Cl₂NO ~220.09 (inferred) ~1.7 (inferred) 3,5-dichlorophenyl
3-Amino-3-(3,4-dichlorophenyl)propan-1-OL 147611-61-8 C₉H₁₁Cl₂NO 220.09 1.7 3,4-dichlorophenyl
(3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-OL 1336103-64-0 C₁₀H₁₁ClF₃NO 253.65 Not provided 3-chloro-5-CF₃ phenyl
3-Amino-3-(2,3-dimethylphenyl)propan-1-OL 1201907-22-3 C₁₁H₁₇NO 179.26 Not provided 2,3-dimethylphenyl

*Inferred based on analogs.

Key Observations :

  • Molecular Weight : Chlorine substituents increase molecular weight significantly (e.g., 220.09 for dichloro derivatives vs. 179.26 for dimethylphenyl). The trifluoromethyl analog (253.65) has the highest weight due to the CF₃ group .
  • Lipophilicity (logP) : The 3,4-dichloro derivative (XLogP³ = 1.7) is moderately lipophilic. The 3,5-dichloro analog likely shares similar logP, while the CF₃ derivative may exhibit higher lipophilicity due to the strong electron-withdrawing and hydrophobic CF₃ group .
  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, CF₃) : Enhance stability and binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors).
    • Electron-Donating Groups (CH₃) : Reduce polarity and may decrease receptor affinity compared to halogenated analogs .

Stereochemical Considerations

The (3R) configuration is critical for activity in chiral propanolamines. For example, the (3R)-3-[3-chloro-5-(trifluoromethyl)phenyl] derivative () likely exhibits enantiomer-specific interactions with nAChRs, mirroring the stereosensitivity seen in neonicotinoids like imidacloprid .

Research Findings and Implications

  • Substituent Positioning : 3,5-Dichloro substitution may optimize spatial arrangement for receptor binding compared to 3,4-dichloro, as para-substituted halogens often enhance hydrophobic interactions .
  • Functional Group Trade-offs : CF₃ substitution increases molecular weight and lipophilicity but may improve resistance to metabolic degradation compared to chlorine .
  • Synthetic Accessibility : Dimethylphenyl analogs (e.g., ) are simpler to synthesize but less biologically potent, highlighting the importance of halogenation in active compound design .

Biological Activity

(3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL, commonly referred to as a derivative of amino alcohols, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C9H11Cl2NOC_9H_{11}Cl_2NO and a molecular weight of 220.1 g/mol. The presence of the dichlorophenyl group suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

  • CAS Number : 1213651-75-2
  • Molecular Structure : The compound features a chiral center at the carbon atom adjacent to the amino group, which may influence its biological activity through stereochemical effects.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in relation to dopamine receptors. Its structure suggests potential interactions with both D1 and D2 dopamine receptors, which are implicated in various neurological disorders.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

  • Dopamine Receptor Modulation : Preliminary findings suggest that this compound may exhibit partial agonist activity at dopamine receptors. This is significant as partial agonists can stabilize receptor activity and potentially reduce side effects compared to full agonists .
  • Antidepressant-like Effects : In animal models, compounds with similar structures have been shown to possess antidepressant-like effects, potentially through modulation of the serotonin and norepinephrine systems .
  • Neuroprotective Properties : Research has indicated that amino alcohol derivatives can offer neuroprotective effects, possibly through antioxidant mechanisms or by enhancing neurotrophic factors .

Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of this compound:

  • Methodology : Behavioral assays were conducted in mice to assess locomotor activity and anxiety levels.
  • Findings : The compound demonstrated a significant reduction in anxiety-like behaviors at specific dosages, suggesting anxiolytic properties.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on various derivatives of amino alcohols highlighted:

  • Optimal Substituents : The presence of halogen groups (such as chlorine) on the phenyl ring enhanced binding affinity to dopamine receptors.
  • Potency : The dichlorophenyl substitution was found to increase the potency of the compound against certain cancer cell lines .

Data Tables

PropertyValue
Molecular FormulaC9H11Cl2NO
Molecular Weight220.1 g/mol
CAS Number1213651-75-2
Potential TargetsD1 and D2 Dopamine Receptors
Reported ActivitiesAntidepressant-like, Neuroprotective

Q & A

How can researchers synthesize (3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL with high enantiomeric purity?

Methodological Answer:
To achieve high enantiomeric purity, asymmetric synthesis techniques such as chiral catalysis or enzymatic resolution are recommended. For example:

  • Chiral Auxiliaries : Use (R)-configured catalysts (e.g., Ru-BINAP complexes) in hydrogenation reactions to stereoselectively reduce ketone intermediates to the desired (3R)-configuration .
  • Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures by selectively hydrolyzing one enantiomer, as demonstrated in analogous amino alcohol syntheses .
  • Validation : Confirm enantiopurity via chiral HPLC or polarimetry, referencing PubChem’s stereochemical descriptors for similar compounds (e.g., (3S)-4-fluorophenyl analog) .

What spectroscopic and computational methods are suitable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of the dichlorophenyl group and propanol backbone. Compare chemical shifts with PubChem data for structurally related compounds (e.g., 3-(3-chloro-5-fluorophenyl)-1-propene) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C9_9H10_{10}Cl2_2NO) and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable.
  • Computational Validation : Optimize molecular geometry using software like Discovery Studio (DS) and compare calculated IR/VCD spectra with experimental data .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Neutralize chlorinated byproducts via approved protocols (e.g., alkaline hydrolysis) and dispose as hazardous waste .
  • Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and decontaminate with ethanol-water mixtures. Refer to ECHA guidelines for chlorinated compounds .

How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use DS or AutoDock to simulate interactions with target receptors (e.g., enzymes or GPCRs). Compare binding affinities with fluorinated analogs (e.g., 4-fluorophenyl derivative) to assess substituent effects .
  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants for chlorine substituents .
  • MD Simulations : Perform 100-ns molecular dynamics simulations to evaluate conformational stability in aqueous and lipid environments .

How do structural modifications (e.g., halogen substitution) influence the physicochemical properties of this compound?

Methodological Answer:

  • Comparative Analysis : Replace 3,5-dichloro groups with fluorine or methyl groups and measure changes in solubility (e.g., shake-flask method) and logP (via HPLC). For example, fluorinated analogs exhibit higher polarity but lower metabolic stability .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to compare melting points with analogs (e.g., 3,4-dimethoxyphenylpropanol) .

How can researchers address contradictory solubility data reported for this compound?

Methodological Answer:

  • Multi-Solvent Screening : Test solubility in DMSO, ethanol, and buffered solutions (pH 1–10) using nephelometry or UV-Vis spectroscopy.
  • Control Experiments : Ensure consistent temperature (e.g., 25°C ± 0.1°C) and degassing to eliminate oxygen interference .
  • Collaborative Validation : Cross-verify data with independent labs using standardized OECD guidelines .

What strategies optimize the yield of this compound in large-scale syntheses?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Raney Ni, or chiral catalysts under varying H2_2 pressures (1–5 atm) to maximize reduction efficiency .
  • Solvent Optimization : Compare yields in polar aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents. Additives like triethylamine may mitigate HCl byproduct formation .
  • Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.